molecular formula C11H9ClN2O B14470633 2-Chloro-3-methoxy-5-phenylpyrazine CAS No. 67602-08-8

2-Chloro-3-methoxy-5-phenylpyrazine

Cat. No.: B14470633
CAS No.: 67602-08-8
M. Wt: 220.65 g/mol
InChI Key: JSHGOCMLSSXTOI-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxy-5-phenylpyrazine is a versatile pyrazine-based building block designed for pharmaceutical research and discovery. The pyrazine core is a privileged scaffold in medicinal chemistry, known for its significant role in the development of bioactive molecules . The specific substitution pattern on this compound—featuring chloro, methoxy, and phenyl groups—offers multiple vectors for synthetic modification, making it a valuable intermediate for constructing diverse compound libraries. Pyrazine derivatives are extensively investigated for their antimycobacterial properties, serving as key structural motifs in the development of novel agents targeting Mycobacterium tuberculosis . Furthermore, molecular frameworks incorporating similar chloro and aryl substitutions have demonstrated potent antitumor activities in preclinical models, with mechanisms often involving the inhibition of critical pathways such as JAK/STAT3, leading to apoptosis induction . The presence of the chlorine atom enhances the molecule's lipophilicity, which is a crucial factor for cell penetration, particularly against pathogens with robust, lipid-rich cell walls . Researchers can leverage this compound to explore structure-activity relationships (SAR) in the design of new therapeutic candidates. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

67602-08-8

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-3-methoxy-5-phenylpyrazine

InChI

InChI=1S/C11H9ClN2O/c1-15-11-10(12)13-7-9(14-11)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

JSHGOCMLSSXTOI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CN=C1Cl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Chlorination and Methoxylation of Pyrazine Derivatives

A foundational route involves sequential substitution on a pre-functionalized pyrazine core. The patent US3158612A delineates a pathway starting with 2,3,5-trichloropyrazine, where selective substitution at specific positions is achieved through controlled reactivity.

Chlorination : Treatment of 2,3,5-triketo-piperazine with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 100–160°C yields 2,3,5-trichloropyrazine. The reaction proceeds via nucleophilic displacement, with POCl₃ acting as both a chlorinating agent and solvent.

Methoxylation : Subsequent reaction with sodium methoxide (NaOMe) in methanol selectively replaces the 3-chloro group with a methoxy moiety. This selectivity arises from steric and electronic factors, where the 2- and 5-positions remain chlorinated due to diminished reactivity under mild conditions.

Cyclization of Hydrazine and Carbonyl Precursors

Hydrazine-Diketone Cyclization

Pyrazine ring formation via cyclization of 1,2-diketones and phenylhydrazines offers an alternative entry point. For example, condensation of phenylhydrazine with 1,2-diketones bearing methoxy and chloro substituents generates the pyrazine core.

Optimization Parameters :

  • Temperature : 120–140°C under reflux
  • Catalyst : Acetic acid or p-toluenesulfonic acid (PTSA)
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane)

This route is advantageous for introducing substituents pre-cyclization, minimizing post-synthetic modifications.

Post-Cyclization Functionalization

Following cyclization, chlorination at position 2 is achieved using POCl₃ or SOCl₂. Methoxy groups are introduced via nucleophilic substitution with NaOMe, while the phenyl group is appended through late-stage coupling.

Industrial-Scale Synthesis Considerations

Continuous Flow Chemistry

Industrial production leverages continuous flow systems to enhance efficiency. For instance, the chlorination step is conducted in a flow reactor at 150°C with a residence time of 30 minutes, achieving 90% conversion.

Catalytic System Recycling

Palladium catalysts are recovered using supported ligands (e.g., silica-immobilized dppf), reducing costs by 40%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Substitution-Coupling 75 98 High Moderate
Cyclization 65 95 Moderate Low
Industrial Flow 85 99 Very High High

Key Findings :

  • The substitution-coupling route balances yield and scalability.
  • Cyclization methods, while flexible, suffer from lower yields due to side reactions.
  • Industrial flow systems optimize throughput but require significant capital investment.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methoxy-5-phenylpyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the phenyl group can be modified.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while coupling reactions can introduce different aromatic groups.

Scientific Research Applications

2-Chloro-3-methoxy-5-phenylpyrazine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activities, is ongoing.

    Industry: It can be utilized in the development of new materials, agrochemicals, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxy-5-phenylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences between 2-chloro-3-methoxy-5-phenylpyrazine and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
This compound Cl (2), OMe (3), Ph (5) C₁₁H₉ClN₂O 220.66 (estimated) High lipophilicity (phenyl group)
2-Amino-5-chloro-3-methoxypyrazine Cl (5), OMe (3), NH₂ (2) C₅H₆ClN₃O 159.58 Enhanced hydrogen bonding (amino group)
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide Cl (6), tert-butyl (5), carboxamide (2) C₁₆H₁₇BrClN₃O₂ 398.68 IC₅₀ = 41.9 µmol·L⁻¹ (antimycobacterial)
Methyl 3-chloro-5-methylpyrazine-2-carboxylate Cl (3), COOMe (2), Me (5) C₇H₇ClN₂O₂ 186.60 Increased polarity (ester group)
2-Methoxy-3-methyl-5-(2-methylpropyl)pyrazine OMe (2), Me (3), isobutyl (5) C₁₀H₁₆N₂O 180.25 Lower molecular weight, volatile
Key Observations:
  • Lipophilicity : The phenyl group in this compound likely enhances its lipophilicity compared to analogs with alkyl or polar substituents (e.g., methyl or carboxamide groups). This property could improve membrane permeability in biological systems .
  • Biological Activity : Analogs like 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide demonstrate antimycobacterial activity (IC₅₀ = 41.9 µmol·L⁻¹), suggesting that chloro and aryl substituents are critical for targeting microbial pathways .

Physicochemical Properties

  • Molecular Weight and Solubility : Compared to smaller analogs like 2-methoxy-3-methylpyrazine (MW 180.25 g/mol), the phenyl group in the target compound increases molecular weight and likely reduces aqueous solubility, which may impact formulation strategies .
  • Crystallinity : Hydrogen bonding and π-π interactions (from the phenyl group) could enhance crystallinity, as seen in ’s Schiff base compounds, aiding in purification and stability .

Q & A

Basic: What are the established synthetic routes for 2-Chloro-3-methoxy-5-phenylpyrazine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclization of substituted hydrazides or condensation of chlorinated precursors. For example, hydrazide intermediates can be cyclized using phosphorus oxychloride (POCl₃) at 120°C, as demonstrated in the synthesis of pyrazole-oxadiazole hybrids . Optimization includes:

  • Temperature Control: Maintaining 120°C ensures complete cyclization without decomposition.
  • Catalyst Selection: POCl₃ acts as both a catalyst and dehydrating agent.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity, verified by HPLC .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O, N-H) in intermediates like hydrazides .
  • ¹H/¹³C NMR: Confirms substitution patterns (e.g., methoxy at position 3, phenyl at position 5) .
  • Elemental Analysis: Validates purity (>98% by HPLC) and empirical formulas .
  • Mass Spectrometry (HRMS): Resolves molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀ClN₂O) .

Advanced: How can electrochemical methods be applied to elucidate reaction mechanisms in pyrazine synthesis?

Methodological Answer:
Electrochemical reduction of trichloroethylidene intermediates generates dichlorovinyl derivatives, as shown in pyrazoline synthesis . Key steps:

  • Cyclic Voltammetry: Identifies reduction potentials of intermediates.
  • Controlled-Potential Electrolysis: Selectively reduces C-Cl bonds while preserving methoxy/phenyl groups.
  • Mechanistic Probes: Isotopic labeling (e.g., D₂O quenching) traces protonation pathways .

Advanced: How should researchers interpret contradictory biological activity data (e.g., anticonvulsant efficacy in MES vs. PTZ models)?

Methodological Answer:
Contradictions arise from mechanistic differences:

  • MES Model: Reflects sodium channel modulation; active compounds may stabilize neuronal membranes .
  • PTZ Model: Targets GABAergic pathways; inactivity suggests poor receptor affinity.
    Resolution Strategies:
  • Dose-Response Curves: Compare ED₅₀ values across models.
  • Metabolic Stability Assays: Check if PTZ inactivity results from rapid hepatic degradation .

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

  • Molecular Orbital Calculations (DFT): Use software like MOE to map LUMO regions, identifying electrophilic sites (e.g., C-2 chlorine as the most reactive) .
  • Docking Studies: Simulate interactions with biological targets (e.g., glutamate receptors) to prioritize derivatives for synthesis .

Basic: What purification strategies are effective for removing chlorinated byproducts in pyrazine synthesis?

Methodological Answer:

  • Solvent Extraction: Partition between dichloromethane and water removes hydrophilic impurities.
  • Recrystallization: Use ethanol/water mixtures to isolate high-melting-point pyrazines.
  • Flash Chromatography: Optimize gradients (e.g., 5–30% ethyl acetate in hexane) to separate chloro derivatives .

Advanced: How do structural modifications (e.g., substituent position) impact the bioactivity of pyrazine derivatives?

Methodological Answer:

  • Substituent Effects:
    • Electron-Withdrawing Groups (e.g., Cl): Enhance electrophilicity at C-2, improving cross-coupling reactivity .
    • Methoxy at C-3: Increases lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted compounds .
  • SAR Workflow:
    • Synthesize analogs with systematic substitutions (e.g., Cl → F, phenyl → pyridyl).
    • Test in vitro/in vivo models to correlate structure with activity .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions:
    • Temperature: Store at 2–8°C in amber vials to prevent photodegradation.
    • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the methoxy group .
  • Compliance: Adhere to China’s IECSC guidelines for hazardous chemical storage .

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